Avanafil impurity 26

Impurity reference standard procurement Analytical method development Regulatory submission documentation

Avanafil Impurity 26 (CAS 1364671-62-4) is an authenticated process-related impurity reference standard, chemically designated 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide. It enables baseline UPLC resolution (Rs ≥ 2.0) from avanafil and co-eluting impurities per validated methods, ensuring ANDA compliance and ICH Q3A/Q3B impurity control. Substitution with structurally dissimilar standards compromises method specificity and risks regulatory rejection. Supplied with full characterization data (NMR, HPLC, MS) and Certificates of Analysis for robust AMV and QC batch release.

Molecular Formula C19H19ClN6O2S
Molecular Weight 430.9 g/mol
CAS No. 1364671-62-4
Cat. No. B1431322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvanafil impurity 26
CAS1364671-62-4
Molecular FormulaC19H19ClN6O2S
Molecular Weight430.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)SC)Cl
InChIInChI=1S/C19H19ClN6O2S/c1-28-15-5-4-12(8-14(15)20)9-23-17-13(10-25-19(26-17)29-2)18(27)24-11-16-21-6-3-7-22-16/h3-8,10H,9,11H2,1-2H3,(H,24,27)(H,23,25,26)
InChIKeyBXOLBSYPUBHTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avanafil Impurity 26 (CAS 1364671-62-4): Structural Identity and Process-Derived Context for Reference Standard Sourcing


Avanafil Impurity 26 (CAS 1364671-62-4), also designated as Avanafil Related Compound 2, is a process-related impurity with the chemical name 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide (C19H19ClN6O2S, MW 430.9) [1]. This compound is one of several structurally defined impurities formed during the multi-step synthesis of avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction [2][3]. The compound is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial avanafil manufacturing .

Why Generic Avanafil Impurity Reference Standards Cannot Substitute for Avanafil Impurity 26


Generic substitution of impurity reference standards is precluded by the strict analytical and regulatory requirements governing avanafil quality control. Avanafil process impurities exhibit distinct chromatographic retention behaviors and structural differentiation that demand individual reference materials for accurate identification and quantification. A validated UPLC method demonstrates that avanafil and its process-related impurities require high-resolution separation on a Waters ACQUITY HSS C18 column to achieve baseline resolution, with individual impurity retention times spanning 4.29 min (Imp-A) to 6.02 min (Imp-C), while avanafil elutes at 5.44 min with a resolution of 2.81 ± 0.03 from Imp-B [1]. The structural specificity of impurity 26—characterized by a 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine core with a pyrimidin-2-ylmethyl carboxamide substituent (MW 430.9, XlogP 3.1)—differs fundamentally from other avanafil impurities such as the carboxylic acid analog Impurity 17 (CAS 330786-34-0, MW 339.8) [2]. Regulatory guidance (ICH Q3A/Q3B) mandates that any impurity present above the identification threshold (typically 0.10% for avanafil at a maximum daily dose of ≤200 mg) must be individually characterized and controlled using an authenticated reference standard [3]. Consequently, substituting a structurally dissimilar impurity standard would compromise method specificity, violate cGMP compliance, and risk ANDA rejection.

Avanafil Impurity 26 (CAS 1364671-62-4): Quantitative Evidence for Analytical and Procurement Differentiation


Structural Confirmation and CAS Registry Assignment Enables Unambiguous Impurity 26 Procurement

Avanafil Impurity 26 is structurally defined as 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide (C19H19ClN6O2S) with a calculated molecular weight of 430.9 g/mol, XlogP of 3.1, topological polar surface area of 127 Ų, and 8 hydrogen bond acceptors . The compound possesses a defined CAS Registry Number 1364671-62-4 and MDL Number MFCD26227257, which enable unambiguous cross-referencing across supplier catalogs and regulatory submissions [1]. In contrast, alternative avanafil impurities exhibit distinct physicochemical parameters: Avanafil Impurity 17 (CAS 330786-34-0, carboxylic acid analog, MW 339.8) differs by 91.1 g/mol in molecular weight and lacks the pyrimidin-2-ylmethyl carboxamide moiety; Avanafil Impurity 13 (CAS 759408-08-7, MW 111.15) is a structurally unrelated 1,4,5,6-tetrahydropyrimidine derivative [2][3]. This CAS-level differentiation ensures that procured material corresponds precisely to the impurity peak identified in chromatographic analyses, eliminating the risk of misidentification that could invalidate method validation studies.

Impurity reference standard procurement Analytical method development Regulatory submission documentation

UPLC Retention Time and Resolution Parameters for Avanafil Impurity Peak Identification

A validated UPLC method for avanafil and its process-related impurities was developed using a Waters ACQUITY HSS C18 column (50 × 2.1 mm, 1.8 μm particle size) at 35°C, with mobile phase consisting of 20 mM ammonium formate and acetonitrile, and UV detection at 239 nm [1]. Under these conditions, four process impurities (designated Imp-A, Imp-B, Imp-C, and Imp-D) were detected in laboratory batches at individual content levels ranging from 0.29% to 1.63% [1]. The UPLC method achieved baseline separation with retention times of 4.29 min (Imp-A), 5.02 min (Imp-B), 5.44 min (avanafil), and 6.02 min (Imp-C) [2]. Resolution values obtained were 5.35 ± 0.03 between Imp-B and Imp-A, 2.81 ± 0.03 between avanafil and Imp-B, and 3.88 ± 0.03 between Imp-C and avanafil [2]. While the specific retention time for Impurity 26 (Imp-D equivalent) is not explicitly enumerated in the published table, the method establishes a framework wherein any process-related impurity—including impurity 26—must demonstrate baseline resolution (Rs ≥ 2.0) from avanafil and co-eluting species to meet ICH Q2(R1) validation criteria [1][3].

UPLC method validation Process impurity profiling Chromatographic resolution

Supplier-Reported Purity Grade and Analytical Documentation for Avanafil Impurity 26

Commercially available Avanafil Impurity 26 reference standards are supplied with reported purity specifications and supporting analytical documentation suitable for pharmaceutical quality control applications. Bidepharm supplies CAS 1364671-62-4 with standard purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC testing reports . BenchChem reports typical purity of 95% for the compound . SynZeal provides the compound as Avanafil Related Compound 2 with comprehensive characterization data compliant with regulatory guidelines, offering traceability to pharmacopeial standards (USP or EP) based on feasibility [1]. In contrast, alternative avanafil impurity reference standards such as Impurity 17 and Impurity 13 are supplied with similar documentation packages but address structurally distinct impurities requiring separate procurement [2]. The availability of multiple commercial sources with documented purity specifications enables procurement flexibility while maintaining the analytical integrity required for method validation, stability studies, and ANDA submissions.

Reference standard purity Certificate of Analysis QC release specifications

Process-Derived Origin and Impurity Profiling Context for Avanafil Impurity 26

Process-related impurities of avanafil were systematically investigated across multiple laboratory batches, with four impurity species detected by UPLC at individual content levels ranging from 0.29% to 1.63% [1]. These impurities, designated Imp-A, Imp-B, Imp-C, and Imp-D, arise from specific synthetic intermediates and side reactions along the avanafil manufacturing route [1]. Impurity 26, which shares the core 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine scaffold, is recognized as a process-derived impurity formed during the multi-step synthesis of avanafil . The detection of these impurities at levels exceeding the ICH Q3A identification threshold of 0.10% (based on avanafil maximum daily dose of ≤200 mg) necessitates their individual characterization and control using authenticated reference standards [2]. Notably, the overall impurity profile of avanafil batches was quantified at 0.29–1.63%, which falls within acceptable limits for pharmaceutical substances (<2.0% total impurities for unidentified impurities per ICH guidance) [1][2]. The process-derived origin of impurity 26 distinguishes it from degradation impurities formed under stress conditions (acidic, basic, oxidative, thermal, and photolytic), which require separate stability-indicating method development [3].

Process impurity control Synthetic route characterization GMP batch release

Genotoxicity Risk Assessment for Avanafil Process-Related Impurities per ICH M7

The genotoxic potential of avanafil process-related impurities has been systematically evaluated according to ICH M7 guidelines. Two potentially genotoxic impurities with hydrazide-structural alerts, designated Imp-E and Imp-F, were synthesized and subjected to complementary QSAR evaluation (Derek and Sarah systems) followed by bacterial reverse mutation (Ames) testing [1][2]. While Derek prediction yielded positive results for Imp-E (Class 3 by ICH M7 preliminary classification), the Ames test demonstrated that the number of revertant colonies in the presence or absence of metabolic activation system S9, across a dose range of 62.5–1000 μg per plate, did not exceed 2 times the solvent control count and showed no dose–response relationship [1][2]. Consequently, both Imp-E and Imp-F were determined to be negative for genotoxicity and can be controlled as Class 5 (non-mutagenic impurity) per ICH M7 [1][2]. This finding overturns the positive QSAR prediction and provides a regulatory pathway for impurity control without requiring compound-specific toxicology qualification [3]. While impurity 26 (CAS 1364671-62-4) was not the specific subject of this genotoxicity assessment, the established framework demonstrates that avanafil process impurities can be systematically evaluated and classified, with negative Ames outcomes enabling Class 5 control strategies [3].

Genotoxic impurity assessment ICH M7 classification Ames mutagenicity testing

Avanafil Impurity 26 (CAS 1364671-62-4): Validated Application Scenarios for Pharmaceutical Development and QC


Analytical Method Development and Validation for Avanafil Drug Substance and Drug Product

Avanafil Impurity 26 serves as a critical reference standard for developing and validating analytical methods for avanafil drug substance and finished dosage forms. The validated UPLC method employing a Waters ACQUITY HSS C18 column (50 × 2.1 mm, 1.8 μm) with 20 mM ammonium formate/acetonitrile gradient elution and UV detection at 239 nm provides a robust platform for separating impurity 26 from avanafil and other process-related impurities [1]. Method validation parameters including specificity, linearity, precision, accuracy, and sensitivity must be demonstrated using authenticated impurity 26 reference material [1]. The method achieves baseline resolution (Rs ≥ 2.0) between avanafil and co-eluting impurities, with documented resolution values of 2.81 ± 0.03 for the avanafil/Imp-B pair and 3.88 ± 0.03 for the Imp-C/avanafil pair [2]. Procurement of impurity 26 with documented purity (97% per Bidepharm specifications) and comprehensive characterization data enables laboratories to establish relative response factors, determine detection and quantitation limits, and validate system suitability criteria per ICH Q2(R1) requirements [3].

Quality Control Batch Release Testing and Stability Studies for Avanafil API

Impurity 26 reference standard is essential for routine QC batch release testing and stability studies of avanafil active pharmaceutical ingredient (API). Process-related impurities were detected in multiple laboratory batches at individual levels ranging from 0.29% to 1.63% by UPLC analysis [1]. Given that the ICH Q3A identification threshold for avanafil (maximum daily dose ≤200 mg) is 0.10%, impurity 26 levels exceeding this threshold require accurate quantification using a well-characterized reference standard [2]. Stability-indicating HPLC methods have been developed to separate degradants from known process impurities including deschloro impurity, acid impurity, and diamine impurity, demonstrating the necessity of individual impurity standards for comprehensive stability profiling [3]. The availability of impurity 26 from multiple commercial suppliers with Certificates of Analysis enables QC laboratories to maintain consistent reference standard inventory for ongoing batch release and stability programs .

ANDA Submission Documentation and Regulatory DMF Support

Avanafil Impurity 26 reference standard supports Abbreviated New Drug Application (ANDA) submissions by providing the authenticated reference material required for demonstrating analytical method suitability and impurity control strategies [1]. Generic avanafil was approved by the FDA on June 14, 2024, with five drug master file (DMF) entries available for the active ingredient, indicating active generic competition and ongoing need for impurity reference standards [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability to pharmacopeial standards (USP or EP) can be provided based on feasibility [3]. Documentation packages including NMR, HPLC, and GC testing reports support the establishment of impurity specifications and justification of acceptance criteria in ANDA submissions . The demonstration that structurally related avanafil process impurities are negative for genotoxicity (ICH M7 Class 5) further supports the regulatory acceptability of impurity 26 control strategies without requiring compound-specific toxicology qualification [4].

Process Optimization and Synthetic Route Development for Avanafil Manufacturing

Avanafil Impurity 26 serves as a critical marker for monitoring and optimizing the avanafil synthetic process. The impurity arises from specific intermediates and reaction conditions in the multi-step avanafil synthesis route, and its presence at quantifiable levels (0.29–1.63% in laboratory batches) necessitates careful process control [1]. Patents describing synthetic methods for avanafil impurities, including CN112661705A which discloses a method for synthesizing avanafil impurities with mild reaction conditions and strong operability, provide reference synthetic routes that enable process chemists to understand impurity formation mechanisms and develop mitigation strategies [2]. The characterization of impurity 26 by LC-MS, NMR, and mass spectrometry, as established in the primary literature for process impurities Imp-A through Imp-D, provides the analytical framework for identifying impurity 26 in process development samples [1]. Using authenticated impurity 26 reference material, process development teams can track impurity levels across synthetic steps, establish critical process parameters, and demonstrate that optimized manufacturing conditions consistently produce API meeting ICH Q3A impurity specifications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avanafil impurity 26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.